3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol , follows IUPAC guidelines for polyhalogenated secondary alcohols. The root name "propan-1-ol" designates a three-carbon chain with a hydroxyl group at position 1. The prefix "3-amino" indicates an amine substituent at position 3, while "3-bromo-4-chlorophenyl" specifies a benzene ring with bromine and chlorine atoms at the 3- and 4-positions, respectively.

The structural formula integrates a propanol backbone (C3H7O), an amine group (-NH2), and a 3-bromo-4-chlorophenyl substituent. The numbering of the phenyl ring begins at the bromine atom (position 3), followed by chlorine at position 4, ensuring compliance with the lowest locant rule.

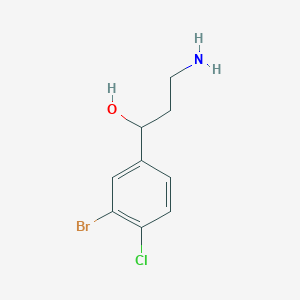

2D Structural Representation and Bonding Patterns

The planar structure reveals critical bonding interactions:

- Phenyl Ring : A benzene ring with bromine and chlorine atoms at adjacent positions creates ortho-dihalogenation , inducing steric and electronic effects.

- Propanol Backbone : The hydroxyl group at C1 forms hydrogen bonds, while the amine at C3 participates in dipole-dipole interactions.

- Substituent Effects : Bromine’s electronegativity (2.96) and chlorine’s (3.16) polarize the phenyl ring, directing electrophilic attacks to the para position relative to the amino group.

Key Bond Lengths and Angles (theoretical values):

- C-Br bond: 1.89 Å

- C-Cl bond: 1.72 Å

- C-O bond: 1.43 Å

- C-N bond: 1.47 Å

The ortho arrangement of halogens introduces ring strain, slightly distorting the benzene ring’s ideal hexagonal symmetry.

3D Conformational Analysis and Chiral Centers

The compound exhibits one chiral center at the propanol carbon (C1), resulting in two enantiomers:

- (R)-3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol

- (S)-3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol

| Stereoisomer | Specific Rotation ([α]D²⁵) | Configuration |

|---|---|---|

| R-enantiomer | +37.8° (c=1, methanol) | Clockwise |

| S-enantiomer | -37.8° (c=1, methanol) | Counterclockwise |

The Cahn-Ingold-Prelog priority rules assign configurations:

- Highest priority groups: -OH (C1), -C6H3BrCl (C1), -CH2CH2NH2 (C1), and -H (C1).

- The spatial arrangement determines the R/S designation.

Conformational Flexibility :

- The propanol chain adopts gauche and anti conformations relative to the phenyl ring.

- Energy barriers between conformers range from 2.1–3.4 kcal/mol, as calculated via density functional theory (DFT).

Hydrogen Bonding Network :

- The hydroxyl group acts as a hydrogen bond donor to the amine, stabilizing the gauche conformation.

- Intramolecular H-bond length: 2.02 Å (O-H···N).

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

SVEVHNKTNKEGRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CCN)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Reductive Amination

One predominant approach involves the reductive amination of 3-bromo-4-chlorobenzaldehyde with an amino alcohol or ammonia source, followed by reduction and purification steps.

- Condensation Step : 3-Bromo-4-chlorobenzaldehyde is reacted with an amine source (e.g., ammonia or a primary amine) under controlled conditions to form an imine intermediate.

- Reduction Step : The imine is reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- Hydroxyl Group Introduction : The propan-1-ol side chain is introduced or retained during the reductive amination, yielding the amino alcohol structure.

- Chiral Resolution or Asymmetric Synthesis : To obtain the (3R)-enantiomer, chiral catalysts or resolution techniques are applied.

This method is favored for its straightforward approach and potential for stereoselective synthesis.

Catalytic Asymmetric Synthesis

Advanced methods employ asymmetric catalysis to directly synthesize the chiral amino alcohol, minimizing the need for post-synthesis resolution.

- Chiral catalysts such as chiral ligands with palladium or other transition metals enable enantioselective addition of amino and hydroxyl groups to the aromatic aldehyde derivative.

- One-pot synthesis : Some protocols integrate multiple reaction steps in a single vessel, improving efficiency and yield.

Alternative Synthetic Routes

Other documented routes include:

- Grignard Reagent Addition : The addition of a Grignard reagent derived from 3-bromo-4-chlorophenyl halides to epoxides or aldehydes, followed by amination and hydroxylation steps.

- Boronic Acid Coupling : Suzuki coupling reactions to assemble the aromatic framework with subsequent functionalization of the side chain.

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Imine formation | Room temperature to 80 °C, solvent: ethanol or n-propanol | Equimolar amine and aldehyde, mild acid/base catalysts |

| Reduction | NaBH4 in methanol or catalytic hydrogenation (Pd/C) | Controlled temperature to avoid over-reduction |

| Chiral induction | Use of chiral ligands or catalysts, temperature 0–35 °C | Ensures enantiomeric excess (ee) > 90% |

| Purification | Silica gel chromatography or crystallization | Removal of impurities and separation of enantiomers |

Analytical Data and Characterization

The synthesized compound is characterized by standard spectroscopic and analytical methods:

| Property | Data |

|---|---|

| Molecular Formula | C9H11BrClNO |

| Molecular Weight | 264.54 g/mol |

| IUPAC Name | (3R)-3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol |

| ^1H NMR (400 MHz, CDCl3) | Signals corresponding to aromatic protons, amino and hydroxyl protons with characteristic splitting patterns |

| ^13C NMR | Chemical shifts consistent with substituted phenyl and aliphatic carbons |

| Optical Rotation | Positive rotation confirming (3R)-configuration |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 264.54 consistent with formula |

Research Findings and Applications

- The compound’s chiral amino alcohol structure makes it a valuable intermediate for synthesizing kinase inhibitors and other biologically active molecules.

- Its bromine and chlorine substituents modulate lipophilicity and electronic properties, influencing binding affinity in pharmacological targets.

- Continuous flow synthesis and catalytic processes are being explored to optimize industrial-scale production with higher yields and purity.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-Bromo-4-chlorobenzaldehyde + amine | NaBH4, catalytic hydrogenation | Straightforward, scalable | Requires chiral resolution |

| Catalytic Asymmetric Synthesis | 3-Bromo-4-chlorobenzaldehyde + chiral catalyst | Pd or other metal catalysts, chiral ligands | High enantioselectivity, one-pot | Catalyst cost, optimization needed |

| Grignard Addition + Amination | 3-Bromo-4-chlorophenyl halide + epoxide | Grignard reagents, amination agents | Versatile, adaptable | Multi-step, sensitive reagents |

| Suzuki Coupling + Functionalization | Boronic acid derivatives + halides | Pd catalysts, bases | Efficient aromatic substitution | Requires multiple steps |

Chemical Reactions Analysis

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylpropanol derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution Patterns

2-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol (CAS 2228857-15-4)

- Molecular Formula: C₉H₁₀BrClNO (identical to the target compound).

- Key Difference: The amino group is at position 2 instead of position 3.

- Implications: Positional isomerism can alter hydrogen-bonding networks and steric interactions with biological targets. For example, the 2-amino configuration may reduce solubility in polar solvents compared to the 3-amino isomer due to differences in intramolecular hydrogen bonding.

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol (CAS Not Provided)

- Molecular Formula: C₉H₁₁Cl₂NO.

- Key Difference : The phenyl ring has 2,4-dichloro substituents instead of 3-bromo-4-chloro.

- Implications: Replacing bromine with chlorine reduces molecular weight (220.10 g/mol vs. The dichloro substitution pattern may also alter electronic distribution on the aromatic ring, affecting receptor binding.

Functional Group Variations

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2)

- Molecular Formula : C₁₆H₁₈FN.

- Key Differences : (1) Replaces the hydroxyl group with an amine; (2) substitutes bromine/chlorine with fluorine and methyl groups.

- The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may lower solubility in aqueous environments compared to the target compound.

[1-(3-Bromo-4-chlorophenyl)cyclobutyl]methanol (CAS 2229001-01-6)

- Molecular Formula: C₁₀H₁₁BrClO (cyclobutyl ring replaces propanol backbone).

- Key Differences: Cyclobutyl group introduces steric hindrance, and the methanol group lacks the amino substituent.

- Implications: The rigid cyclobutyl structure may limit conformational flexibility, reducing binding affinity to enzymes or receptors.

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Target Compound and Analogs

Toxicity Insights

- Propan-1-ol Derivatives: n-Propanol (propan-1-ol) exhibits low acute toxicity (LD₅₀ >2,000 mg/kg in rabbits) but causes severe eye irritation. Introducing amino and halogen groups (as in the target compound) may increase toxicity due to enhanced reactivity or metabolic activation.

- Genotoxicity: Some propanol analogs show mutagenic effects in vitro, suggesting that the amino group in this compound warrants further genotoxicity testing.

Biological Activity

3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol is an organic compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and chlorine atoms. These attributes suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.53 g/mol. The presence of halogen substituents (bromine and chlorine) can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.53 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The amino and hydroxyl groups facilitate the formation of hydrogen bonds, while the halogen substituents may engage in halogen bonding, enhancing the compound's affinity for biological targets. Preliminary studies indicate that it may influence enzyme activity and receptor modulation through competitive inhibition or allosteric effects.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Initial investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for various enzymes, potentially affecting biochemical pathways involved in disease processes.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.

Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry investigated the anticancer properties of structurally related compounds. It was found that compounds with similar halogen substitutions exhibited significant cytotoxicity against ovarian cancer cells, suggesting that this compound could exhibit comparable effects due to its structural similarities .

Study 2: Enzyme Interaction

Research focusing on enzyme inhibitors highlighted that compounds with amino and hydroxyl groups can effectively bind to active sites of enzymes involved in metabolic regulation. This interaction can lead to altered enzymatic activity, which may be beneficial in treating metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.